

Commercial Availability and Technical Guide: **(1R)-1-[4-(trifluoromethyl)phenyl]ethanol**

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Compound of Interest

Compound Name:	(1R)-1-[4-(trifluoromethyl)phenyl]ethanol
Cat. No.:	B1350652

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for **(1R)-1-[4-(trifluoromethyl)phenyl]ethanol** (CAS No. 76155-79-8). This chiral alcohol is a critical building block in the synthesis of various pharmaceutical compounds, making reliable sourcing and quality assessment paramount for research and development.

Commercial Suppliers and Physical Properties

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is available from several fine chemical suppliers. The compound is typically offered in various quantities with purity specifications suitable for research and preclinical development. Below is a summary of key suppliers and publicly available data.

Supplier	CAS No.	Molecular Formula	Molecular Weight (g/mol)	Purity	Physical Form	Boiling Point (°C)
Sigma-Aldrich (ChemSce ne LLC)	76155-79-8	C ₉ H ₉ F ₃ O	190.17	97%	Liquid	233 °C at 760 mmHg
Apollo Scientific	76155-79-8	C ₉ H ₉ F ₃ O	190.17	Not specified	Not specified	Not specified
CymitQuimica (Indagoo)	76155-79-8	C ₉ H ₉ F ₃ O	190.1624	98%	Liquid	Not specified
TCI Chemicals	76155-79-8	C ₉ H ₉ F ₃ O	190.17	>98.0% (GC)	Liquid	Not specified
Aladdin	76155-79-8	C ₉ H ₉ F ₃ O	190.17	Not specified	Not specified	Not specified

Note: Availability, pricing, and detailed specifications such as enantiomeric excess (e.e.) should be confirmed directly with the suppliers. Certificates of Analysis (CoA) are typically available upon request from the vendor.

Experimental Protocols

Sourcing high-quality chiral intermediates is the first step in a successful drug development campaign. The following protocols provide a detailed methodology for the synthesis and analysis of **(1R)-1-[4-(trifluoromethyl)phenyl]ethanol**, based on published literature.

Biocatalytic Synthesis of **(1R)-1-[4-(trifluoromethyl)phenyl]ethanol**

A highly efficient and enantioselective method for the preparation of (R)-1-[4-(trifluoromethyl)phenyl]ethanol involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone using a recombinant *E. coli* whole-cell biocatalyst.[\[1\]](#)[\[2\]](#)

Materials:

- Recombinant *E. coli* cells expressing a suitable carbonyl reductase
- 4-(trifluoromethyl)acetophenone (substrate)
- Maltose (co-substrate)
- Isopropanol
- Phosphate buffer (100 mM, pH 7.5)
- 500 mL Erlenmeyer flasks

Procedure:

- Prepare a reaction mixture with a total volume of 100 mL in a 500 mL Erlenmeyer flask.
- The reaction mixture should consist of 100 mM phosphate buffer (pH 7.5) containing 15% (v/v) isopropanol.
- Add 17 g/L of recombinant *E. coli* cells (dry cell weight) to the mixture.
- Introduce 50 g/L of maltose as a co-substrate for cofactor regeneration.
- Add 100 mM of 4-(trifluoromethyl)acetophenone to initiate the reaction.
- Incubate the flask at 30°C with shaking at 200 rpm.
- Monitor the reaction progress by periodically withdrawing samples to determine the yield and enantiomeric excess of the product.
- Upon completion, the product can be extracted and purified using standard organic chemistry techniques. This biocatalytic process has been shown to achieve a product yield of 99.1% with an enantiomeric excess of over 99.9%.[\[2\]](#)

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Ensuring the enantiomeric purity of **(1R)-1-[4-(trifluoromethyl)phenyl]ethanol** is crucial.

Chiral HPLC is a standard method for this determination. While a specific protocol for this exact molecule is not detailed in the search results, a general methodology for trifluoromethyl-substituted alcohols is provided below.[3]

Instrumentation and Columns:

- A standard HPLC system with a UV detector is required.
- Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralpak® (amylose derivatives) or Chiralcel® (cellulose derivatives) columns, are highly effective for separating this class of compounds.[3]

General Mobile Phase Conditions:

- Normal Phase: A common mobile phase consists of a mixture of n-hexane and isopropanol. The ratio can be optimized, with a typical starting point being 90:10 (v/v).[3]
- Reversed Phase: For immobilized polysaccharide CSPs, a mixture of acetonitrile or methanol with water can be utilized.[3]

Typical Operating Parameters:

- Flow Rate: For a standard 4.6 mm internal diameter analytical column, a flow rate of 1.0 mL/min is a common starting point.[3]
- Column Temperature: Maintain a constant column temperature, typically between 20°C and 40°C, to ensure reproducible results.[3]
- Detection: Use a UV detector set to a wavelength where the analyte has significant absorbance, often in the range of 210-254 nm for aromatic compounds.[3]

Sample Preparation:

- Dissolve the racemic or enantioenriched alcohol in a suitable solvent, ideally the mobile phase itself, to avoid peak distortion.[3]

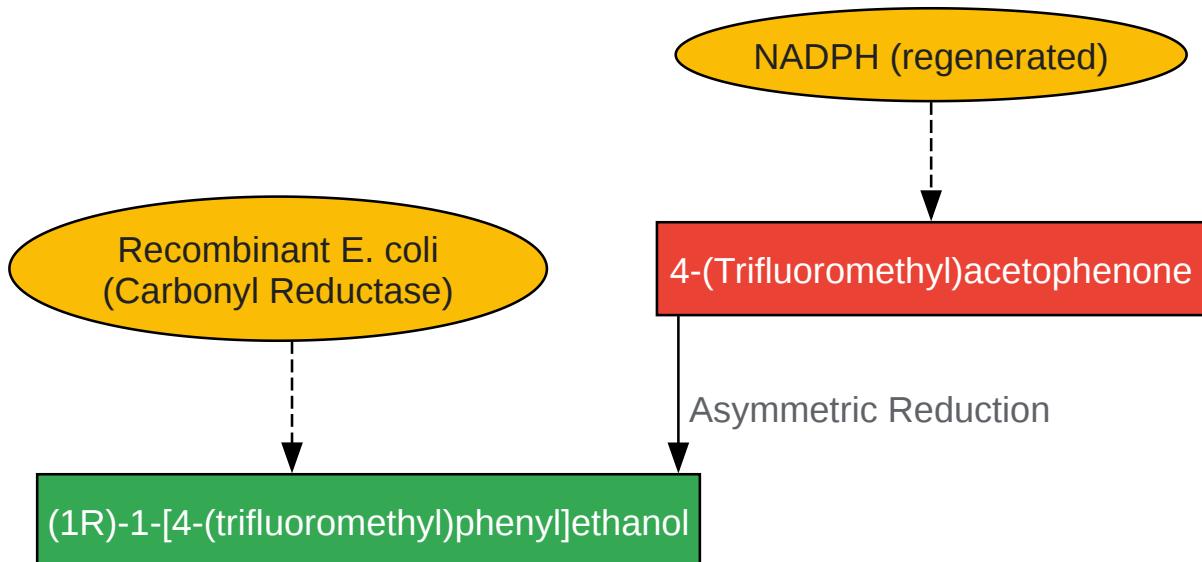
Visualized Workflows and Pathways

To aid in the practical application of this information, the following diagrams, generated using Graphviz, illustrate key logical workflows.



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Caption: Sourcing and Quality Control Workflow for Chiral Intermediates.



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